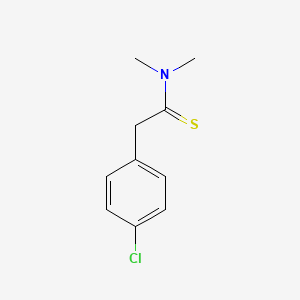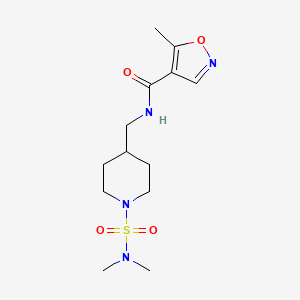
2-(4-chlorophenyl)-N,N-dimethylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N,N-dimethylethanethioamide is an organic compound characterized by the presence of a thioamide group attached to a 4-chlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N,N-dimethylethanethioamide typically involves the reaction of 4-chloroaniline with a suitable thioamide precursor under controlled conditions. One common method involves the use of 4-chloroaniline and dimethylthioformamide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N,N-dimethylethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N,N-dimethylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-N,N-dimethylacetamide: Similar structure but with an acetamide group instead of a thioamide.
2-(4-chlorophenyl)-N,N-dimethylbenzamide: Contains a benzamide group, differing in the aromatic ring structure.
2-(4-chlorophenyl)-N,N-dimethylthiobenzamide: Similar to the target compound but with a benzamide backbone
Uniqueness
2-(4-chlorophenyl)-N,N-dimethylethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thioamide group can engage in specific interactions with biological targets, making it a valuable scaffold for drug development and other applications .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N,N-dimethylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWXXVZHRLCKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)



![7-ethyl-8-methyl-6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2598201.png)
![N4-(3-fluorophenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2598204.png)

![2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2598206.png)
![4-[4-(2,4-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2598208.png)
![1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-2-phenoxypropan-1-one](/img/structure/B2598210.png)

![(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2598216.png)

